molecular formula C6H16N4O6Pt+2 B13862888 (1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum

(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum

Cat. No.: B13862888
M. Wt: 435.30 g/mol
InChI Key: USZHXDXNKMRZFN-SKSSAGQDSA-N
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Description

(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. This compound is particularly notable for its potential applications in cancer treatment, leveraging the unique properties of platinum to target and destroy cancer cells. The compound is derived from (1R,2R)-1,2-cyclohexanediamine, a chiral molecule that imparts specific stereochemical properties to the platinum complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum typically involves the reaction of (1R,2R)-1,2-cyclohexanediamine with a platinum precursor, such as platinum(II) chloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to ensure complete reaction. The resulting product is then treated with nitric acid to form the dinitrate salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .

Scientific Research Applications

(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum involves its interaction with cellular DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the induction of apoptosis in cancer cells. The molecular targets include nuclear DNA and various proteins involved in the DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum is unique due to its specific chiral ligand, which imparts distinct stereochemical properties that can influence its biological activity and interactions with cellular targets. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C6H16N4O6Pt+2

Molecular Weight

435.30 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;nitric acid;platinum(2+)

InChI

InChI=1S/C6H14N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-6H,1-4,7-8H2;2*(H,2,3,4);/q;;;+2/t5-,6-;;;/m1.../s1

InChI Key

USZHXDXNKMRZFN-SKSSAGQDSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2]

Canonical SMILES

C1CCC(C(C1)N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2]

Origin of Product

United States

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